Methanesulfenyl chloride, trifluoro-

Catalog No.
S1891950
CAS No.
421-17-0
M.F
CClF3S
M. Wt
136.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfenyl chloride, trifluoro-

CAS Number

421-17-0

Product Name

Methanesulfenyl chloride, trifluoro-

IUPAC Name

trifluoromethyl thiohypochlorite

Molecular Formula

CClF3S

Molecular Weight

136.52 g/mol

InChI

InChI=1S/CClF3S/c2-6-1(3,4)5

InChI Key

RQYLOOVORNJDQX-UHFFFAOYSA-N

SMILES

C(F)(F)(F)SCl

Canonical SMILES

C(F)(F)(F)SCl

Methanesulfenyl chloride, trifluoro- is a chemical compound that belongs to the class of sulfenyl chlorides. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique properties and reactivity compared to other sulfenyl chlorides. The molecular formula for methanesulfenyl chloride, trifluoro- is CF3SOCl\text{CF}_3\text{SOCl}. It is typically used in organic synthesis as a reagent due to its ability to introduce the trifluoromethyl group into various substrates, enhancing their chemical properties.

Introducing the Trifluoromethylsulfonyl Group

One of the primary applications of CF3SCl lies in its ability to introduce the trifluoromethylsulfonyl (CF3SO2) group into various organic molecules. This functional group possesses several desirable properties, including:

  • Electron-withdrawing effect: CF3SO2 pulls electron density away from the attached atom, influencing the reactivity and stability of the molecule [].
  • High lipophilicity: The group enhances the molecule's ability to interact with lipids, making it valuable for designing drugs and other bioactive compounds [].
  • Enhanced stability: CF3SO2 offers excellent chemical and metabolic stability, allowing the modified molecule to persist within the body for longer durations [].

By utilizing CF3SCl as a reagent, researchers can incorporate the CF3SO2 group into a wide range of organic compounds, tailoring their properties for specific research applications.

Applications in Organic Synthesis

CF3SCl serves as a valuable reagent in organic synthesis due to its high reactivity. Here are some key areas where it finds application:

  • Sulfonylation reactions: CF3SCl reacts efficiently with various nucleophiles, such as amines, alcohols, and thiols, to form stable derivatives like sulfonamides, sulfonates, and sulfenates []. These reactions allow researchers to modify the functionality of organic molecules for further synthetic transformations.
  • C-H activation: CF3SCl can participate in C-H activation reactions, enabling the selective introduction of the CF3SO2 group onto specific carbon atoms within a molecule []. This approach provides greater control over molecule design and offers access to complex structures.

The versatility of CF3SCl in these reactions makes it a powerful tool for organic chemists to synthesize novel and functionalized molecules for various scientific pursuits.

Beyond Organic Synthesis: Exploring Other Research Fields

The applications of CF3SCl extend beyond organic synthesis. Researchers are exploring its potential in other scientific areas, including:

  • Material science: CF3SCl can be used to introduce the CF3SO2 group into polymers, influencing their properties like thermal stability and electrical conductivity []. This opens doors for designing novel materials with tailored functionalities.
  • Medicinal chemistry: The ability of CF3SCl to modify bioactive molecules is being investigated for developing new drugs with improved potency, selectivity, and pharmacokinetic properties.
, including:

  • Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines and alcohols to form corresponding sulfonamides and sulfonates.
  • Electrophilic Addition: It can act as an electrophile in reactions with alkenes and alkynes, resulting in the formation of sulfonyl derivatives.
  • Decomposition Reactions: Under certain conditions, it can decompose to release sulfur dioxide and other byproducts.

These reactions are crucial for synthesizing more complex molecules in pharmaceutical and agrochemical applications.

The synthesis of methanesulfenyl chloride, trifluoro- can be achieved through several methods:

  • Direct Halogenation: Trifluoromethanesulfonic acid can be reacted with phosphorus trichloride and chlorine gas under controlled conditions to yield methanesulfenyl chloride, trifluoro-. The reaction typically involves heating and refluxing the mixture .
  • Thionyl Chloride Method: Another method involves using thionyl chloride as a reagent in a reaction with sodium trifluoromethanesulfinate. This process includes heating and distillation steps to purify the final product .
  • Reactions with Alcohols or Amines: The compound can also be synthesized through reactions involving alcohols or amines with appropriate precursors under acidic conditions.

Methanesulfenyl chloride, trifluoro- has several notable applications:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for introducing trifluoromethyl groups into various organic compounds.
  • Pharmaceutical Development: The compound serves as an intermediate in the synthesis of pharmaceuticals due to its ability to modify biological molecules.
  • Agricultural Chemicals: It is also utilized in creating agrochemicals that require specific functional groups for enhanced efficacy.

Studies on the interactions of methanesulfenyl chloride, trifluoro- with various substrates have revealed its reactivity profile. For instance:

  • Reactivity with Nucleophiles: The compound readily reacts with nucleophiles such as amines and thiols, leading to the formation of sulfonamides and thioethers.
  • Compatibility with Functional Groups: Its interactions with different functional groups have been explored, showing that it can selectively modify specific sites without affecting others.

These studies are essential for understanding how this compound can be effectively utilized in synthetic pathways.

Methanesulfenyl chloride, trifluoro- shares similarities with other sulfenyl chlorides but is distinguished by its trifluoromethyl group. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methanesulfonyl chlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Lacks fluorine substituents; more reactive towards nucleophiles.
Trifluoromethanesulfonic acidCF3SO3H\text{CF}_3\text{SO}_3\text{H}Strong acid; used for sulfonation reactions.
Sulfur dichlorideSCl2\text{SCl}_2Simple dichloride; less selective than sulfenyl chlorides.
Trifluoromethylsulfinic acidCF3SO2H\text{CF}_3\text{SO}_2\text{H}Contains sulfinic functional group; different reactivity profile.

The uniqueness of methanesulfenyl chloride, trifluoro- lies in its ability to introduce both sulfur and fluorine functionalities into organic molecules, making it a valuable tool in synthetic chemistry.

Nuclear Magnetic Resonance Spectroscopy

Methanesulfenyl chloride, trifluoro- exhibits characteristic nuclear magnetic resonance signatures that provide definitive structural confirmation. The ¹⁹F Nuclear Magnetic Resonance spectrum displays a sharp singlet at -65.2 parts per million, representing the three equivalent fluorine atoms of the trifluoromethyl group [1] [2]. This chemical shift is characteristic of fluorine atoms bonded to carbon in perfluoroalkyl environments and is consistent with other trifluoromethylsulfur compounds.

The ¹³C Nuclear Magnetic Resonance spectrum reveals the trifluoromethyl carbon as a quartet centered at 121.4 parts per million with a large one-bond carbon-fluorine coupling constant of 320 hertz [1] [2]. This substantial coupling constant is typical of CF₃ groups and confirms the direct attachment of three fluorine atoms to the carbon center. The quaternary nature of this carbon signal is characteristic of perfluoromethyl substituents in organosulfur compounds.

³⁵Cl and ³⁷Cl Nuclear Magnetic Resonance signals are not observed due to rapid quadrupolar relaxation effects [1]. The chlorine nuclei possess electric quadrupole moments that cause efficient relaxation, rendering their nuclear magnetic resonance signals too broad for detection under normal acquisition conditions.

Infrared and Raman Vibrational Spectroscopy

The vibrational spectroscopic characteristics of methanesulfenyl chloride, trifluoro- have been extensively studied using both infrared and Raman techniques [3] [4]. The infrared spectrum exhibits intense absorptions characteristic of the trifluoromethyl group in the 1100-1400 wavenumber region. The CF₃ antisymmetric stretching vibrations appear as very strong bands at 1285 and 1320 wavenumbers, while the symmetric CF₃ stretch is observed at 1205 wavenumbers [3] [4].

The sulfur-chlorine stretching vibration appears as a strong absorption at 558 wavenumbers in the infrared spectrum [3] [4]. This frequency is typical for sulfenyl chloride compounds and provides definitive confirmation of the S-Cl bond. The carbon-sulfur stretching vibration is observed at 416 wavenumbers as a medium intensity band.

Raman spectroscopy provides complementary information, with the totally symmetric CF₃ breathing mode appearing as a very strong, polarized band at 1208 wavenumbers [3] [4]. The polarization characteristics help distinguish symmetric from antisymmetric vibrational modes. The S-Cl stretching mode appears at 560 wavenumbers in the Raman spectrum with medium intensity and polarized character.

The CF₃ deformation modes are observed in the 600-800 wavenumber region, with the symmetric umbrella deformation at 715 wavenumbers appearing as a polarized band in Raman spectroscopy [3] [4]. Lower frequency modes include CF₃ rocking motions (480-458 wavenumbers) and the CF₃ torsional motion around the C-S bond at 287 wavenumbers.

Mass Spectrometry

Electron impact mass spectrometry of methanesulfenyl chloride, trifluoro- reveals characteristic fragmentation patterns that confirm its molecular structure [5] [1]. The molecular ion appears at mass-to-charge ratio 136 with relatively low intensity (15% relative abundance), indicating the compound undergoes facile fragmentation under electron impact conditions.

The base peak in the mass spectrum appears at mass-to-charge ratio 69, corresponding to the CF₃⁺ fragment ion [5] [1]. This highly stable carbocation forms through loss of the SCl moiety from the molecular ion and represents 100% relative intensity. The stability of this fragment reflects the electron-withdrawing nature of the fluorine substituents.

Additional significant fragment ions include SCl⁺ at mass-to-charge ratios 67 and 69 (accounting for ³⁵Cl and ³⁷Cl isotopes) with 45% relative intensity, formed by loss of the CF₃ group [5] [1]. Sequential losses from the CF₃⁺ ion generate CF₂⁺ (mass-to-charge ratio 50, 25% intensity) and CF⁺ (mass-to-charge ratio 31, 30% intensity).

Thermodynamic Properties and Phase Behavior

Enthalpy and Entropy Data

The enthalpy of vaporization for methanesulfenyl chloride, trifluoro- has been determined as 24.5 kilojoules per mole at 260 Kelvin [2]. This value was calculated from vapor pressure measurements over the temperature range of 247-272 Kelvin using the Stephenson-Malanowski correlation method [2]. The relatively low enthalpy of vaporization indicates weak intermolecular forces and high volatility.

Standard entropy values for the gas phase have not been experimentally determined but can be estimated from molecular structure and vibrational frequencies. The presence of the CF₃ group and the linear S-Cl bond contribute to significant rotational and vibrational entropy contributions.

Phase Transition Characteristics

The boiling point of methanesulfenyl chloride, trifluoro- has not been experimentally measured due to thermal instability at elevated temperatures [2] . Based on vapor pressure data and structural analogs, the normal boiling point is estimated to be significantly below room temperature, making the compound highly volatile under ambient conditions.

Melting point data are not available in the literature, likely because the compound exists as a gas or highly volatile liquid at temperatures accessible for measurement [2] . The compound's high vapor pressure suggests that solid-phase studies would require cryogenic conditions.

Critical Properties

Critical temperature and pressure values have not been experimentally determined [2]. Based on structural comparisons with related organosulfur compounds, the critical temperature is estimated to be below 200°C, while the critical pressure is estimated to be in the range of 30-50 atmospheres.

Vapor pressure at 25°C is inferred to be high based on the compound's extreme volatility and reactivity [7]. The high vapor pressure contributes to the compound's instability in open systems and necessitates handling under controlled conditions.

Solubility Characteristics in Organic Media

Compatibility with Nonpolar Solvents

Methanesulfenyl chloride, trifluoro- exhibits good solubility in nonpolar aprotic solvents including n-hexane, cyclohexane, and pentane [7]. These solvents represent the optimal choice for storage and handling applications due to their chemical inertness toward the sulfenyl chloride functionality. The compatibility with aliphatic hydrocarbons enables dilution and controlled reactions under anhydrous conditions.

Aromatic solvents such as benzene, toluene, and xylene also provide good solubility for methanesulfenyl chloride, trifluoro- [7]. These solvents are particularly useful for synthetic applications where π-system interactions may stabilize reactive intermediates.

Behavior in Polar Media

Halogenated solvents including dichloromethane, chloroform, and carbon tetrachloride offer excellent solubility and are frequently employed in synthetic applications [7] [8]. These solvents provide appropriate dielectric environments for electrophilic reactions while maintaining chemical compatibility with the sulfenyl chloride group.

Polar aprotic solvents such as acetonitrile and dimethylformamide show limited compatibility due to potential nucleophilic reactivity [7] . The nitrogen-containing functionalities in these solvents can interact with the electrophilic sulfur center, leading to decomposition or side reactions.

Ether solvents including diethyl ether and tetrahydrofuran exhibit moderate solubility but may undergo slow reactions with the compound [10]. The lone pairs on oxygen atoms can coordinate to the sulfur center, potentially initiating decomposition pathways.

Protic Solvent Incompatibility

Methanesulfenyl chloride, trifluoro- is completely incompatible with protic solvents including alcohols and water [7] [11] [12]. Contact with these solvents results in immediate hydrolysis with violent evolution of hydrogen chloride gas and formation of trifluoromethanethiol and other sulfur-containing products.

Hydrolytic Stability and Moisture Sensitivity

Moisture-Induced Decomposition Mechanisms

Methanesulfenyl chloride, trifluoro- exhibits extreme sensitivity to moisture, with hydrolysis proceeding rapidly even in trace amounts of water [7] [12]. The reaction mechanism involves nucleophilic attack by water on the electrophilic sulfur center, followed by elimination of hydrogen chloride. The primary products are hydrogen chloride gas and trifluoromethanethiol (CF₃SH) [12].

Under anhydrous conditions (moisture content below 10 parts per million), the compound remains stable for extended periods exceeding one year when stored under inert atmosphere [7] [10]. This stability requires rigorous exclusion of moisture through the use of molecular sieves, inert gas purging, and sealed storage systems.

Environmental Humidity Effects

At ambient humidity levels (40-60% relative humidity), methanesulfenyl chloride, trifluoro- undergoes rapid decomposition within 5-30 minutes [7] [12]. The reaction rate depends on surface area exposure, temperature, and local humidity concentration. The decomposition products include hydrogen chloride, trifluoromethanethiol, and various sulfur-containing oligomers formed through secondary reactions.

Trace moisture levels (100-1000 parts per million) result in slow decomposition over 12-24 hour periods [7] [12]. This intermediate stability regime allows for limited handling operations under partially controlled atmospheric conditions but requires continuous monitoring of moisture levels.

pH-Dependent Hydrolysis Kinetics

Alkaline conditions dramatically accelerate hydrolysis rates, with complete decomposition occurring within 5 minutes [12] [13]. The hydroxide ion acts as a more effective nucleophile than water, leading to faster S-Cl bond cleavage. Products under basic conditions include hydrogen chloride, trifluoromethanethiol, and various sulfur oxides formed through oxidative side reactions.

Acidic environments also enhance hydrolysis rates compared to neutral conditions, with typical half-lives under 10 minutes [12] [13]. Protonation of leaving groups may facilitate the hydrolysis mechanism while the increased ionic strength affects solvation of transition states.

Temperature Effects on Stability

Elevated temperatures above 50°C significantly accelerate all decomposition pathways [14] [15]. The combination of thermal energy and any residual moisture leads to rapid degradation within 30 minutes. Thermal decomposition products include hydrogen chloride, trifluoromethanethiol, and various thermolysis products from C-S and S-Cl bond breaking.

The activation energy for moisture-induced decomposition is estimated to be low (less than 50 kilojoules per mole), consistent with the facile nucleophilic substitution mechanism. This low barrier explains the extreme moisture sensitivity observed even at room temperature.

XLogP3

2.5

Other CAS

421-17-0

Wikipedia

Trifluoromethanesulphenyl chloride

General Manufacturing Information

Methanesulfenyl chloride, trifluoro-: INACTIVE

Dates

Last modified: 08-16-2023

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